molecular formula C13H21NO3 B13568117 Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13568117
M. Wt: 239.31 g/mol
InChI Key: BDZVIVSJAKJKAF-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

The synthesis of tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the necessary stereochemical information, allowing for the stereocontrolled formation of the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared to other similar compounds, such as tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate . These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h9-10H,4-8H2,1-3H3

InChI Key

BDZVIVSJAKJKAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C=O

Origin of Product

United States

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